2-(2-Aminophenyl)sulfanylbenzonitrile
Overview
Description
2-(2-Aminophenyl)sulfanylbenzonitrile is an organic compound with the molecular formula C13H10N2S and a molecular weight of 226.3 g/mol . It is also known as benzonitrile, 2-[(2-aminophenyl)thio]-. This compound is characterized by the presence of an aminophenyl group attached to a benzonitrile moiety through a sulfur atom.
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, the mode of action involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura coupling reactions, which are key in the synthesis of various organic compounds .
Result of Action
The result of the action of 2-(2-Aminophenyl)sulfanylbenzonitrile in Suzuki–Miyaura coupling reactions is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the reaction conditions (such as temperature and pH), the presence of other reagents, and the specific characteristics of the metal catalyst used in the reaction .
Biochemical Analysis
Cellular Effects
2-(2-Aminophenyl)sulfanylbenzonitrile has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling molecules, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been observed to inhibit certain enzymes in the MAPK/ERK pathway, thereby affecting downstream signaling events . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating signaling pathways and gene expression. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects of the compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes in the MAPK/ERK pathway, leading to changes in metabolic processes . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)sulfanylbenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with 2-chlorobenzonitrile under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-aminothiophenol and 2-chlorobenzonitrile.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)sulfanylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA.
Reduction: LiAlH4, catalytic hydrogenation.
Substitution: Various nucleophiles (e.g., halides, alkoxides) under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Substituted benzonitriles.
Scientific Research Applications
2-(2-Aminophenyl)sulfanylbenzonitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminophenyl)benzothiazole
- 2-(4-Aminophenyl)benzothiazole
- 2-(2-Aminophenyl)thiophene
Uniqueness
2-(2-Aminophenyl)sulfanylbenzonitrile is unique due to its specific structural features, such as the presence of both an aminophenyl group and a benzonitrile moiety connected through a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROSHIIMNNWHFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327138 | |
Record name | NSC634569 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140425-65-6 | |
Record name | NSC634569 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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